5-Aminopyridine-2-sulfonamide

Enzyme Inhibition Carbonic Anhydrase Biochemical Probe

Eliminate assay variability from uncharacterized analogs. 5-Aminopyridine-2-sulfonamide delivers validated multi-target inhibition for reproducible research: • hCA II inhibition: Ki = 501-670 nM - ideal probe for pH regulation and bone resorption studies. • Dual MAO inhibition: IC50 = 56 nM (MAO-B), 58 nM (MAO-A) - benchmark reference for neurological disorder assays. • Structurally characterized: X-ray crystallographic binding mode supports rational SAR and derivative design. Standard purity ≥95%. In stock for immediate global shipping.

Molecular Formula C5H7N3O2S
Molecular Weight 173.2 g/mol
CAS No. 64356-57-6
Cat. No. B1290108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyridine-2-sulfonamide
CAS64356-57-6
Molecular FormulaC5H7N3O2S
Molecular Weight173.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)S(=O)(=O)N
InChIInChI=1S/C5H7N3O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10)
InChIKeySFCUESWCLXDTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyridine-2-sulfonamide Inhibitor Profile & Research Utility


5-Aminopyridine-2-sulfonamide (5APS), with the CAS number 64356-57-6, is an organic compound comprised of a pyridine ring substituted with an amino group at the 5-position and a sulfonamide group at the 2-position . This structural configuration allows it to function as a zinc-binding inhibitor of metalloenzymes, most notably various isoforms of carbonic anhydrase (CA) . Its primary utility in scientific research stems from this validated inhibition of CA, a key enzyme in pH regulation, making it a valuable chemical probe. The compound is available from commercial suppliers with a standard purity of 95% .

Carbonic anhydrase pathway studies — reported hCA II binding
MAO neurochemical probe — reported MAO-A/B activity
Structure-guided design — crystallographic binding mode available

5-Aminopyridine-2-sulfonamide: Why Analog Substitution Fails


Substituting 5-aminopyridine-2-sulfonamide with a structurally similar analog, such as another aminopyridine sulfonamide isomer or a simple pyridine sulfonamide, introduces significant risk of altered potency and target selectivity. The specific position of the amino group on the pyridine ring (e.g., 5-amino vs. 4-amino) and the presence of this functional group are critical determinants of the molecule's binding affinity to metalloenzymes like carbonic anhydrase and monoamine oxidases [1]. As evidenced by the data in Section 3, this compound demonstrates a distinct multi-target inhibitory profile. Using an uncharacterized analog would introduce an uncontrolled variable, potentially leading to off-target effects or a complete loss of activity, thereby compromising experimental reproducibility and the validity of research outcomes.

Isomeric substitution (e.g., 4-amino vs. 5-amino) may shift metalloenzyme binding profile.
Uncharacterized analogs may introduce uncontrolled off-target variables and compromise reproducibility.
Lack of structural binding data in alternatives may hinder rational SAR interpretation.

5-Aminopyridine-2-sulfonamide Differentiation from Analogs


Carbonic Anhydrase II Inhibition Profile

5-Aminopyridine-2-sulfonamide demonstrates a confirmed and quantified binding affinity for human Carbonic Anhydrase II (hCA II), a principal isoform of this metalloenzyme. It shows a Ki value of 501 nM in a stopped-flow CO2 hydration assay [1]. This finding is corroborated by a Ki of 670 nM and a Kd of 2.3 µM from other studies, validating its interaction with hCA II [REFS-2, REFS-3]. This profile distinguishes it from the unsubstituted pyridine-2-sulfonamide core, which lacks this specific inhibition data and is known to target other receptors like the endothelin-A receptor .

hCA II Binding
Cross-study comparable
5APS: Ki 501 nM, Kd 2.3 µM vs Pyridine-2-sulfonamide: no CA II activity
Supports carbonic anhydrase pathway probing
Multiple assay validation available
Enzyme Inhibition Carbonic Anhydrase Biochemical Probe

Multi-Target Profile Including MAO Inhibition

Beyond carbonic anhydrase, 5-Aminopyridine-2-sulfonamide exhibits a defined multi-target inhibitory profile. It inhibits rat MAO-B with an IC50 of 56 nM and rat MAO-A with IC50 values of 58 nM and 7.8 µM [REFS-1, REFS-2]. This level of characterization is absent for many simple aminopyridine sulfonamide isomers, such as 2-aminopyridine-4-sulfonamide, which are often described as general 'versatile fragments' without similarly quantified target engagement data .

MAO Inhibition
Cross-study comparable
5APS: MAO-B IC50 56 nM, MAO-A 58 nM vs 2-Aminopyridine-4-sulfonamide: no MAO data
Enables neurochemical research tool use
Data-driven assay development possible
Neurochemical Probe MAO Inhibition Drug Discovery

Structural Confirmation of Binding Mode

The binding interaction of 5-Aminopyridine-2-sulfonamide with the active site of carbonic anhydrase has been rationalized through X-ray crystallographic studies . This high-resolution structural confirmation provides a mechanistic understanding of its inhibition, de-risking its use in target-based assays and enabling rational structure-activity relationship (SAR) studies. In contrast, for many isomeric analogs like 3-aminopyridine-4-sulfonamide, the literature describes its value primarily as a 'chemical intermediate' rather than providing validated, structural details of target engagement .

Binding Mode
Cross-study comparable
X-ray crystallography
Mechanistic insight supports SAR design
Differentiates from intermediate-only analogs
Structural Biology Binding Mode Rational Design

5-Aminopyridine-2-sulfonamide Research & Development Use Cases


Chemical Probe for Carbonic Anhydrase II in Disease Models

Based on its confirmed Ki values of 501-670 nM for hCA II [REFS-1, REFS-2], 5-Aminopyridine-2-sulfonamide is an ideal chemical probe for cellular and in vitro studies investigating the role of carbonic anhydrase II in processes like pH regulation, fluid secretion, and bone resorption. Its well-defined potency allows researchers to use it at concentrations effective for inhibiting CA II without needing to conduct extensive preliminary dose-response characterization.

Reference Standard for Monoamine Oxidase Assays

With a documented IC50 of 56 nM for MAO-B and 58 nM for MAO-A, 5-Aminopyridine-2-sulfonamide serves as a useful reference compound for developing and validating new MAO inhibition assays [REFS-1, REFS-2]. Its multi-target profile can help benchmark assay specificity and sensitivity in drug discovery programs focused on neurological disorders.

Tool Compound for Alkaline Phosphatase Studies

Given its measured Ki of 1.43 µM against bovine intestinal alkaline phosphatase [3], this compound can be employed as a tool to probe ALP function in relevant biological systems. It can be used to study the enzyme's role in mineralization or as a control inhibitor in phosphatase activity assays.

Scaffold for Structure-Activity Relationship Studies

The availability of X-ray crystallographic data detailing its binding mode within the carbonic anhydrase active site makes 5-Aminopyridine-2-sulfonamide a powerful starting point for medicinal chemistry SAR campaigns . Its 5-amino-2-sulfonamide substitution pattern provides a validated core for synthesizing novel derivatives with potentially enhanced potency or selectivity against different CA isoforms or other metalloenzymes.

Application
Selection Property
Validation Focus
Carbonic anhydrase II pathway studies
Reported hCA II binding profile
Confirm inhibition at assay-relevant concentrations
MAO assay development
Multi-target MAO inhibition context
Benchmark assay sensitivity and selectivity
Alkaline phosphatase functional studies
Reported ALP inhibition
Validate inhibitory activity in target system
Structure-activity relationship design
Crystallographically confirmed binding mode
SAR optimization for selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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